3-氟苄基膦酸二乙酯

描述

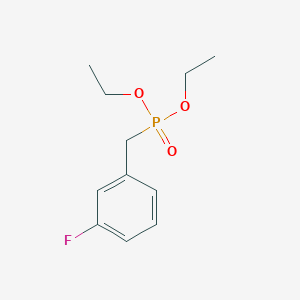

Diethyl 3-fluorobenzylphosphonate is a useful research compound. Its molecular formula is C11H16FO3P and its molecular weight is 246.218. The purity is usually 95%.

BenchChem offers high-quality Diethyl 3-fluorobenzylphosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 3-fluorobenzylphosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

酸性水解

3-氟苄基膦酸二乙酯及其衍生物在酸性水解中的行为已被研究 . 对α-羟基苄基膦酸酯及其少数相关衍生物的两步酸性水解进行了监测,以确定其动力学并绘制不同取代膦酸酯在水解中的反应性 . 吸电子取代基加快了反应速率,而供电子取代基则减慢了反应速率 .

抗菌剂

3-氟苄基膦酸二乙酯衍生物已被合成并评估为潜在的抗菌剂 . 对几种新合成的有机膦酸酯进行了测试,以确定其对模式大肠杆菌菌株(K12 和 R2-R3)的活性 . 初步的细胞研究使用MIC 和 MBC 测试以及在细菌 DNA 修饰后对 Fpg 的消化表明,选定的苄基膦酸酯衍生物可能比通常使用的抗生素(如环丙沙星、博来霉素和氯唑西林)具有更大的抗菌潜力 .

化学转化

P-酯(例如,膦酸酯和膦酸酯)的水解导致形成相应的酸(分别为膦酸和膦酸),这是一种重要的化学转化 . 这种转化广泛应用于合成 .

多功能中间体

α-羟基苄基膦酸酯是在取代苯甲醛和二烷基亚磷酸酯的普多维克反应中获得的一类代表性的膦酸衍生物 . α-羟基膦酸酯是通用的中间体,可以转化为α-氨基膦酸酯 ,可以磷酸化 ,并且可以重排为相应的磷酸酯 .

抑制活性

根据连接到有机磷化合物苯环上的取代基的性质,观察到不同的抑制活性 . 苄基膦酸二乙酯表现出低的最低抑菌浓度 (MIC) .

抗生素的潜在替代品

这些化合物对致病性大肠杆菌菌株具有高度的特异性,基于所使用的模型菌株,在未来可能用作常用的抗生素的新替代品 . 这尤其重要,因为细菌对各种药物和抗生素的耐药性正在不断增加 .

作用机制

Target of Action

Diethyl 3-fluorobenzylphosphonate is a type of phosphonate, a class of compounds that have garnered considerable attention due to their unique biological properties and synthetic potential Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .

Mode of Action

The mode of action of Diethyl 3-fluorobenzylphosphonate involves chemoselective activation with triflic anhydride . This procedure enables flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles . The interaction of the compound with its targets can lead to changes in the biochemical pathways, affecting the function of the targeted enzymes.

Biochemical Pathways

Phosphonates, including Diethyl 3-fluorobenzylphosphonate, can affect various biochemical pathways. For instance, they can inhibit enzymes like Fructose-1,6-bisphosphatase (FBPase), a key enzyme of gluconeogenesis . This enzyme catalyzes the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate, a precursor of glucose 6-phosphate . By inhibiting such enzymes, phosphonates can disrupt the normal functioning of these pathways, leading to downstream effects.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity is indicated by a Log Po/w (iLOGP) of 2.84 . These properties can impact the bioavailability of the compound.

生化分析

Biochemical Properties

Diethyl 3-fluorobenzylphosphonate is involved in biochemical reactions, particularly in the synthesis of biologically relevant phosphonylated derivatives . It has been reported that this compound can undergo chemoselective activation with triflic anhydride, enabling flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles .

Molecular Mechanism

The molecular mechanism of Diethyl 3-fluorobenzylphosphonate involves its role in the formation of C-P and C-B bond formation reactions . It’s also known that phosphonates can mimic the phosphates and carboxylates of biological molecules to inhibit metabolic enzymes .

Metabolic Pathways

Phosphonates are known to be involved in various metabolic routes such as glycolysis, gluconeogenesis, TCA cycle, pentose phosphate pathway, respiratory complexes, β-oxidation, and synthesis of fatty acids .

属性

IUPAC Name |

1-(diethoxyphosphorylmethyl)-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FO3P/c1-3-14-16(13,15-4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFYRNCOOXHPGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC(=CC=C1)F)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2482613.png)

![N-[6-(3-Chloro-4-methylphenyl)pyrimidin-4-yl]prop-2-enamide](/img/structure/B2482614.png)

![[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/no-structure.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2482619.png)

![N-(4-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2482633.png)